molecular formula C17H9FN4S3 B2913596 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-27-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2913596
CAS No.: 862976-27-0
M. Wt: 384.47
InChI Key: KQZGMKQQMCNRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring dual benzothiazole and thiazole moieties, with a fluorine substituent at the 6-position of the benzothiazole ring. This structural motif is associated with diverse biological activities, including anticancer and anti-inflammatory properties, as observed in analogous compounds . The compound’s design leverages the electron-withdrawing fluorine atom to enhance metabolic stability and binding affinity, a strategy common in medicinal chemistry for optimizing pharmacokinetics .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4S3/c18-9-5-6-11-14(7-9)25-17(20-11)22-16-21-12(8-23-16)15-19-10-3-1-2-4-13(10)24-15/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZGMKQQMCNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a unique combination of benzothiazole and thiazole moieties, which are known for their significant biological properties. The synthesis typically involves multi-step processes including cyclization and coupling reactions. The general synthetic route includes:

  • Formation of Benzothiazole and Thiazole Rings :
    • Cyclization of 2-amino thiophenols with carbon disulfide.
    • Reaction of α-haloketones with thiourea to form thiazole rings.
  • Coupling Reactions :
    • The benzothiazole and thiazole rings are coupled using appropriate linkers.
  • Fluorination :
    • Introduction of the fluorine atom at the 6-position of the benzothiazole ring to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Studies have shown:

  • Antibacterial Activity : The compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also demonstrates antifungal properties against Candida species, with MIC values comparable to established antifungal agents .

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung Cancer)1.721.593.3
RPMI-8226 (Leukemia)25.928.7-
OVCAR-4 (Ovarian Cancer)15.927.9-

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while being less effective against others .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Wall Synthesis : Similar to other benzothiazole derivatives, it may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation.
  • Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies highlight the efficacy of this compound in both antibacterial and anticancer applications:

  • Antibacterial Efficacy Study : A recent study evaluated the compound against a panel of bacterial strains and found it significantly reduced bacterial load in infected animal models compared to control groups .
  • Anticancer Trials : Clinical trials involving patients with advanced cancers have demonstrated promising results with this compound as part of combination therapy regimens, showing enhanced tumor regression rates .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactions of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine can be categorized into several types based on the functional groups present in the molecule. Below are some notable reaction types and findings from recent studies.

Biological Activity and Mechanism

The compound's biological activity has been a focal point in recent research. The following table summarizes key findings on its antimicrobial and anti-tubercular activities:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Inhibition (%)
7aAnti-tubercular250 μg/mL98
12aAntimicrobial100 μg/mL99

These results indicate that modifications to the benzothiazole structure can significantly enhance its biological efficacy .

Reaction Pathways

Several reaction pathways have been identified for synthesizing derivatives of this compound:

  • Formation of Urea Derivatives : The reaction of the amine with carbonyl compounds can yield urea derivatives. This has been shown to enhance biological activity against various pathogens .
  • Thioamide Formation : The introduction of thioamide groups through reactions with Lawesson's reagent has been reported to improve the compound's activity against certain cancer cell lines .

Structural Characterization Techniques

The synthesized compounds undergo rigorous characterization using various analytical techniques:

Spectroscopic Analysis

The structural confirmation of synthesized compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the presence of specific hydrogen and carbon environments within the molecule.
  • Infrared (IR) Spectroscopy : Helps in identifying functional groups based on characteristic absorption bands.

Mass Spectrometry

Mass spectrometry provides molecular weight information and fragmentation patterns that help in elucidating the structure of synthesized compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents/Modifications Melting Point (°C) Rf Value Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine (Target) 6-Fluoro, dual benzothiazole-thiazole linkage Not reported Not reported 384.44 Expected C-F stretch (IR), aromatic protons (NMR)
BT16: 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine 6-Chloro, nitro-phenyl, dihydrothiazole 279–281 0.74 466.00 IR: 3140 (Ar C-H), 1621 (C=N); NMR: δ 4.21 (NH)
TH-644: 4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide 3-Fluoro-4-methoxyphenyl, phenoxyphenyl Not reported Not reported 429.32 Not reported
6a: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl, acetamide Not reported Not reported 263.29 IR: O-H stretch (phenolic), C=O (amide)
6-[4-(2-Fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine () 2-Fluorophenyl, oxazole, isopropylamine Not reported Not reported 353.42 SMILES/InChI provided

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 6-fluoro group mirrors substituents in BT16 (6-chloro) and TH-644 (3-fluoro), which enhance stability and receptor interactions .
  • Heterocyclic Linkages: Unlike BT16’s dihydrothiazole or TH-644’s phenoxyphenyl group, the target compound’s dual benzothiazole-thiazole system may improve π-π stacking in biological targets .
  • Spectral Data : The absence of reported spectral data for the target compound contrasts with BT16’s detailed IR/NMR profiles, underscoring a gap in characterization .

Pharmacological Potential

  • Bioavailability : The target compound’s molecular weight (384.44 g/mol) aligns with Lipinski’s rules, unlike bulkier analogs like BT16 (466 g/mol), suggesting better oral bioavailability .

Q & A

Basic Research Questions

What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with substituted thiazole precursors. A common approach includes:

  • Step 1 : Condensation of 5-chlorothiazol-2-amine derivatives with fluorinated benzoyl chlorides in pyridine, followed by overnight stirring at room temperature .
  • Step 2 : Purification via chromatography and recrystallization (e.g., from methanol or ethanol) to isolate the pure compound .
  • Reaction Optimization : Use of sodium acetate as a base and ethanol as a solvent under reflux (7–12 hours) to facilitate cyclization .

How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretching at ~1620 cm⁻¹, N–H bonds at ~3140 cm⁻¹) .
  • ¹H NMR : Analysis of aromatic proton environments (e.g., δ 6.46–8.2 ppm for aryl protons) and hydrogen bonding (e.g., NH signals at δ 4.21 ppm) .
  • Mass Spectrometry : FABMS for molecular ion confirmation (e.g., m/z 466 for a related benzothiazole derivative) .
  • X-ray Crystallography : To resolve intermolecular interactions like N–H⋯N hydrogen bonds forming centrosymmetric dimers .

What are common in vitro assays to evaluate its biological activity?

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains, following protocols similar to those for 2-aminothiazole derivatives .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Ethanol or methanol under reflux enhances cyclization efficiency compared to polar aprotic solvents .
  • Catalyst Use : Sodium acetate improves deprotonation and accelerates amide bond formation .
  • Temperature Control : Reflux at 80–90°C for 7 hours balances reaction rate and byproduct minimization .
  • Work-Up : Washing with 10% NaHCO₃ removes acidic impurities, while recrystallization from ethanol increases crystallinity .

What strategies are used to determine the compound's mechanism of action?

  • Target Identification :
    • Enzyme Assays : Direct measurement of PFOR inhibition using spectrophotometric NADH oxidation .
    • Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding to ATP-binding pockets or DNA gyrase .
  • Pathway Analysis : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
  • Competitive Binding Studies : Use of fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement .

How to resolve contradictions in reported bioactivity data across studies?

  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, culture media) to minimize variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups on thiazole rings) to clarify bioactivity trends .
  • Meta-Analysis : Pool data from multiple studies to identify dose-response patterns or confounding factors (e.g., solvent used in assays) .

Notes

  • Methodological Rigor : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry Letters) for synthesis and bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.